Flumizole

anti-inflammatory NSAID rat paw edema

Flumizole is a nonacidic (pKa≥11) trisubstituted imidazole NSAID that remains unionized at physiological pH, enabling CNS tissue-to-plasma ratios several-fold above unity—unlike conventional acidic NSAIDs. With 470× the potency of phenylbutazone and severalfold that of indomethacin, it is the preferred compound for COX inhibition studies where maximal potency and blood-brain barrier penetration are critical. It also serves as a validated scaffold for bifunctional anti-inflammatory/immunomodulatory agents. Standard commercial purity is ≥98%.

Molecular Formula C18H15F3N2O2
Molecular Weight 348.3 g/mol
CAS No. 36740-73-5
Cat. No. B1672887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlumizole
CAS36740-73-5
SynonymsFlumizole;  UNII-Y4YQF944N9;  CP-22665;  Flumizolum;  Flumizol;  Flumizole (USAN/INN);  AC1L1XWB;  Flumizol [INN-Spanish];  CP 22665. CP-22,665.
Molecular FormulaC18H15F3N2O2
Molecular Weight348.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=C(N=C(N2)C(F)(F)F)C3=CC=C(C=C3)OC
InChIInChI=1S/C18H15F3N2O2/c1-24-13-7-3-11(4-8-13)15-16(23-17(22-15)18(19,20)21)12-5-9-14(25-2)10-6-12/h3-10H,1-2H3,(H,22,23)
InChIKeyOPYFPDBMMYUPME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Flumizole (CAS 36740-73-5): A Nonacidic Trisubstituted Imidazole NSAID with Differentiated CNS Penetration for Inflammation Research


Flumizole (CP-22665; 4,5-bis(4-methoxyphenyl)-2-(trifluoromethyl)-1H-imidazole) is a nonacidic, nonsteroidal anti-inflammatory agent belonging to the trisubstituted imidazole class [1]. Unlike the majority of clinically used NSAIDs—which are carboxylic acid derivatives with pKa values clustered between 3.5 and 5.5—flumizole is an extremely weak acid (pKa ≥ 11) and remains predominantly unionized at physiological pH [1]. This nonacidic character confers a distinct pharmacokinetic profile including the ability to penetrate the central nervous system, achieving brain and spinal cord concentrations several-fold above concurrent plasma levels [2]. Flumizole was originally developed by Pfizer and has been characterized as a potent cyclooxygenase (COX) inhibitor in multiple preclinical models [1].

Why Flumizole Cannot Be Interchanged with Classical Acidic NSAIDs: Physicochemical and Pharmacokinetic Barriers to Substitution


Flumizole differs fundamentally from indomethacin, phenylbutazone, ibuprofen, and other conventional NSAIDs in its ionization state at physiological pH. Classical NSAIDs bear a carboxylic acid moiety with pKa values of 3.5–5.5 and exist as >99% anionic species at pH 7.4, a property that restricts their passive diffusion across lipid membranes including the blood–brain barrier [1]. Flumizole (pKa ≥ 11) remains predominantly neutral and lipophilic under the same conditions, enabling CNS tissue-to-plasma concentration ratios that are several-fold above unity—a profile that acidic NSAIDs cannot replicate without prodrug modification [2]. Additionally, the trisubstituted imidazole core of flumizole served as a template for hybrid immunoregulatory–anti-inflammatory agents combining structural elements of flumizole with the immunomodulator levamisole, a dual-action design space inaccessible to classical acidic NSAID pharmacophores [3]. These differences mean that flumizole is not simply a potency variant among NSAIDs; it occupies a distinct physiochemical and pharmacological niche.

Flumizole Quantitative Differentiation Evidence: Comparator-Anchored Performance Data for Scientific Procurement Decisions


Anti-Inflammatory Potency in Carrageenan Rat Paw Edema: Flumizole vs. Indomethacin

Flumizole was directly compared with indomethacin in the carrageenan-induced rat paw edema assay. Flumizole demonstrated inhibitory activity severalfold that of indomethacin in this standard preclinical model of acute inflammation [1]. The same study also evaluated flumizole in prostaglandin synthetase inhibition assays, where it similarly showed severalfold greater potency than indomethacin [1]. This potency advantage was confirmed in a second independent publication reporting that flumizole is 'several-fold more potent than indomethacin' in both rat foot edema and prostaglandin synthetase tests [2].

anti-inflammatory NSAID rat paw edema

Prostaglandin Synthesis Inhibition: Flumizole vs. Phenylbutazone — 470-Fold Potency Differential

In a system directly examining prostaglandin production, flumizole was 470 times more active than phenylbutazone as an inhibitor of prostanoid synthesis [1]. This quantitative comparator was reported by NCATS Inxight Drugs referencing the core pharmacological characterization of flumizole. The same source confirms flumizole is severalfold more potent than indomethacin in parallel prostaglandin production assays, establishing a potency ranking of flumizole >> indomethacin >> phenylbutazone in this endpoint [1]. Phenylbutazone (pKa 4.5) is a classical acidic NSAID; the 470-fold differential underscores the functional impact of flumizole's distinct chemotype.

prostaglandin synthesis COX inhibition NSAID potency ranking

Nonacidic Character (pKa ≥ 11) vs. Classical Acidic NSAIDs (pKa 3.5–5.5): Ionization State at Physiological pH

Flumizole is an extremely weak acid with pKa ≥ 11, remaining predominantly unionized at pH 7.4 [1]. In contrast, indomethacin, phenylbutazone, ibuprofen, diclofenac, and naproxen all possess carboxylic acid groups with pKa values of 3.79–4.9 and exist as >99% anionic species at physiological pH [2][3]. The pKa difference of ≥6.5 units means that at pH 7.4, flumizole is >99.9% neutral whereas classical NSAIDs are >99% ionized. This physicochemical distinction directly impacts membrane permeability, protein binding, tissue distribution, and blood–brain barrier penetration [1].

pKa physicochemical property drug ionization blood-brain barrier penetration

Central Nervous System Penetration: Flumizole Brain/Plasma Ratio vs. Acidic NSAID Class Baseline

Following oral administration in rats, flumizole achieved brain and spinal cord concentrations that were several-fold higher than concurrent plasma concentrations, with maximum brain and plasma concentrations attained simultaneously and declining with similar half-lives of approximately 8 hours [1]. This contrasts with the class-level behavior of non-selective acidic NSAIDs (naproxen, ibuprofen, flurbiprofen, indomethacin), which exhibit steady-state brain-to-plasma concentration ratios of only 0.01–0.05, i.e., brain levels at 1–5% of plasma [2]. Flumizole is not selectively concentrated at peripheral or central nervous system inflammatory sites, indicating a passive, physicochemical-driven distribution pattern rather than active targeting to inflamed tissue [1]. The drug is excreted primarily via biliary/fecal elimination [1].

CNS penetration blood-brain barrier neuroinflammation brain pharmacokinetics

Absence of Photosensitization vs. Structurally Related Trisubstituted Imidazoles

Within the same medicinal chemistry study that characterized flumizole (Lombardino & Wiseman, 1974, J Med Chem), a series of trisubstituted imidazoles was evaluated for both anti-inflammatory activity and adverse effect profiles. Flumizole [4,5-bis(4-methoxyphenyl)-2-trifluoromethylimidazole] was explicitly noted as not causing photosensitization in mice, in direct contrast to some structurally related compounds within the same imidazole series that did produce photosensitization [1]. This intrastudy comparison establishes that photosensitization is not a class-wide liability of trisubstituted imidazoles but rather is substituent-dependent, with flumizole's specific 4,5-bis(4-methoxyphenyl)-2-trifluoromethyl pattern conferring a favorable safety profile on this endpoint.

photosensitization safety profiling imidazole phototoxicity

Formulation-Dependent Oral Bioavailability: PEG 6000 Solid Dispersion vs. Unformulated Crystalline Flumizole

Flumizole is poorly water-soluble, and its crystalline solid form exhibits markedly poor oral absorption [1]. Wiseman et al. (1975) developed a solid dispersion of flumizole with polyethylene glycol 6000 that demonstrated an increased dissolution rate in simulated gastric fluid and substantially improved absorption properties in dogs relative to unformulated flumizole [1]. A capsule formulation of this solid dispersion tested in human volunteers showed good drug absorption with rapidly achieved plasma levels, whereas unformulated crystalline flumizole gave markedly poorer absorption [1]. Plasma levels declined with a short half-life of 2–7 hours across rats, dogs, and humans [1]. This formulation dependency must be considered when comparing flumizole with other NSAIDs: its inherent potency advantage can be masked by poor bioavailability if the compound is used in unformulated crystalline form.

solid dispersion bioavailability enhancement PEG 6000 dissolution rate

Flumizole Best-Fit Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Neuroinflammation and CNS Autoimmune Disease Models Requiring Blood–Brain Barrier-Penetrant COX Inhibition

Flumizole's brain-to-plasma concentration ratio of >1 (several-fold above plasma) makes it uniquely suited for preclinical neuroinflammation studies, including experimental allergic encephalomyelitis (EAE) models of multiple sclerosis, where classical acidic NSAIDs are limited to 1–5% of plasma concentrations in brain tissue [6][7]. Although flumizole was found inactive in the rat EAE model under conditions where myelin basic protein showed efficacy, its reliable CNS penetration profile supports its use as a pharmacological tool to probe the role of COX-mediated prostaglandin synthesis in CNS inflammatory cascades, without the confounding variable of blood–brain barrier exclusion that plagues acidic NSAIDs [6].

High-Potency Prostaglandin Pathway Inhibition in In Vitro and Ex Vivo Assays

With a prostaglandin synthesis inhibitory activity 470 times that of phenylbutazone and severalfold that of indomethacin, flumizole is the preferred compound for in vitro enzymatic assays, cell-based prostaglandin E₂ release assays, and ex vivo tissue prostaglandin production studies where maximal COX inhibition is required at the lowest possible compound concentration to minimize off-target effects [6]. Its nonacidic character eliminates the pH-dependent solubility and ionization artifacts that complicate dose-response studies with acidic NSAIDs in cell culture media [7].

Development of Dual-Action Immunoregulatory–Anti-Inflammatory Hybrid Molecules

Flumizole's 4,5-diarylimidazole scaffold served as the foundational anti-inflammatory pharmacophore for the 5,6-diaryl-2,3-dihydroimidazo[2,1-b]thiazole hybrid class, created by combining structural elements of flumizole and levamisole [6]. In the resulting hybrid series, symmetrically substituted 5,6-diaryl compounds with para-methoxy, ethoxy, methylthio, fluoro, or chloro substituents exhibited optimal potency in the rat adjuvant-induced arthritis model [6]. For medicinal chemistry groups pursuing bifunctional anti-inflammatory/immunomodulatory agents, flumizole provides both a validated starting scaffold and a reference compound for benchmarking hybrid molecule performance against the parent anti-inflammatory chemotype [6].

Comparative NSAID Pharmacology Studies Requiring a Nonacidic Reference Compound

Flumizole is one of very few nonacidic NSAIDs described in the peer-reviewed literature alongside benzydamine and indoxole, and the only one within the trisubstituted imidazole subclass with extensive pharmacokinetic characterization across rats, dogs, and humans [6][7]. Its short plasma half-life (2–7 h) across species facilitates reversible pharmacological intervention without prolonged drug exposure, and its primary biliary/fecal excretion route differentiates it from renally cleared acidic NSAIDs [6][7]. These properties position flumizole as an essential nonacidic comparator arm in any comprehensive NSAID pharmacological profiling study, especially those investigating the contribution of drug ionization state to tissue distribution, CNS penetration, or excretion pathway.

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